molecular formula C21H24N2O2S B2715591 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 391221-71-9

4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B2715591
CAS No.: 391221-71-9
M. Wt: 368.5
InChI Key: BUZOSHBMZVVXHV-UHFFFAOYSA-N
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Description

4-Butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a benzamide derivative featuring a benzothiophene core substituted with a cyano group at position 3 and a methyl group at position 5.

Properties

IUPAC Name

4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-3-4-11-25-16-8-6-15(7-9-16)20(24)23-21-18(13-22)17-12-14(2)5-10-19(17)26-21/h6-9,14H,3-5,10-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZOSHBMZVVXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Butoxy Group: The butoxy group can be introduced through an etherification reaction using butanol and an appropriate leaving group.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the benzothiophene derivative and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its activity against specific biological targets.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a tool to study various biological processes, particularly those involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiophene core may play a key role in these interactions, potentially involving pathways related to sulfur metabolism or signaling.

Comparison with Similar Compounds

Comparison with Quinazoline Derivative (Quin-C1)

Compound : Quin-C1 (4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide) .

  • Structural Differences :
    • Core : Quin-C1 contains a quinazoline ring fused to a benzene ring, whereas the target compound uses a tetrahydrobenzothiophene scaffold.
    • Substituents : Both share a 4-butoxy benzamide group, but Quin-C1 has a 4-methoxyphenyl group at position 2 of the quinazoline.
  • Biological Activity :
    • Quin-C1 is a selective FPR2 agonist, inducing chemotaxis and calcium mobilization in neutrophils without superoxide generation .
    • The benzothiophene core in the target compound may alter receptor selectivity due to conformational differences.
  • Efficacy : Quin-C1 exhibits lower efficacy than the peptide agonist WKYMVm in FPR2 activation, suggesting that core heterocycles (quinazoline vs. benzothiophene) influence signaling outcomes .

Comparison with 5-Bromo-Furamide Analog

Compound: 5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-furamide .

  • Structural Differences :
    • Substituent : The bromo-furamide group replaces the 4-butoxy benzamide moiety.
    • Electronic Properties : The electron-withdrawing bromo group may reduce electron density compared to the butoxy chain.
  • Physicochemical Properties :
    • Molecular Weight : 365.245 g/mol (bromo-furamide) vs. ~377 g/mol (estimated for the target compound).
    • Solubility : The bromo substituent likely decreases solubility compared to the butoxy group, which enhances lipophilicity.

Comparison with Benzoyl-Substituted Analogs

Compound : N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide .

  • Structural Differences: Substituents: A benzoyl group replaces the cyano and methyl groups at position 3. Conformation: The cyclohexene ring in the benzothiophene core adopts an envelope conformation, influenced by steric effects of the benzoyl group .
  • Intermolecular Interactions: Hydrogen Bonding: The benzoyl analog forms an intramolecular N–H⋯O bond, stabilizing an S(6) ring motif . π–π Stacking: Weak aromatic interactions (centroid separation: 3.9009 Å) are observed, which may differ in the target compound due to the cyano group’s electron-withdrawing nature .
  • Biological Relevance: Benzoyl-substituted 2-aminothiophenes are known as allosteric enhancers at adenosine receptors, suggesting that substituent electronic properties modulate receptor affinity .

Biological Activity

4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a benzothiophene core with various functional groups that contribute to its unique biological properties. The structural formula can be represented as follows:

C19H20N2O1S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{1}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as a selective inhibitor of certain kinases within the mitogen-activated protein kinase (MAPK) family, particularly JNK2 and JNK3.

Inhibition of JNK Kinases

Research indicates that this compound exhibits potent inhibitory effects on JNK2 and JNK3 kinases. For instance, compounds derived from similar structural frameworks have shown IC50 values in the low micromolar range (pIC50 values around 6.5 to 6.7), indicating significant potency against these targets . The binding interactions involve hydrogen bonding with the hinge region of the ATP-binding site, which is crucial for kinase activity.

Biological Activity and Therapeutic Applications

The biological implications of inhibiting JNK kinases are profound, as these enzymes are involved in various cellular processes including apoptosis, inflammation, and stress responses. Consequently, this compound may have potential therapeutic applications in:

  • Cancer Treatment : By modulating pathways associated with cell survival and proliferation.
  • Neurodegenerative Diseases : Due to the role of JNK in neuronal apoptosis.

Case Studies

Several studies have highlighted the efficacy of JNK inhibitors in preclinical models:

  • Breast Cancer Models : Inhibitors similar to this compound were tested in breast cancer cell lines where they induced apoptosis and reduced tumor growth .
  • Neuroprotection : Animal studies demonstrated that compounds targeting JNK pathways provided neuroprotective effects in models of Alzheimer's disease by reducing tau phosphorylation and improving cognitive function .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Identified as a potent inhibitor of JNK2 and JNK3 with significant selectivity over other MAPK family members.
Discussed the synthesis and characterization of related compounds showcasing similar biological profiles.
Explored the structure-activity relationship (SAR) leading to enhanced potency against specific kinases.

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